Enantioselective Allylic-Allylic Alkylation Differentiation vs. Other Vinylogous Pronucleophiles
3,5-Dimethyl-4-nitroisoxazole serves as a vinylogous pronucleophile in the allylic-allylic alkylation of Morita-Baylis-Hillman (MBH) carbonates, providing excellent enantiocontrol of the process [1]. This reaction represents the first reported application of this compound in such a transformation, establishing its unique position among pronucleophile candidates. The resulting products can be chemoselectively transformed via isoxazole ring opening to access dicarboxylic acid derivatives, a synthetic pathway not available to standard pronucleophiles lacking the masked carboxylic acid functionality [1].
| Evidence Dimension | Enantioselective transformation yield and synthetic utility |
|---|---|
| Target Compound Data | Excellent enantiocontrol (specific % ee not provided in abstract); product convertible to dicarboxylic acid derivatives |
| Comparator Or Baseline | Standard pronucleophiles lacking isoxazole ring-opening capability |
| Quantified Difference | Unique chemoselective transformation to dicarboxylic acids not possible with comparators |
| Conditions | Nucleophilic catalysis with dimeric cinchona alkaloids, MBH carbonates as electrophiles |
Why This Matters
This establishes the compound as a privileged building block for accessing chiral dicarboxylic acid derivatives, a motif of high value in pharmaceutical intermediate synthesis.
- [1] Kowalczyk-Dworak, D., et al. (2020). Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. Journal of Organic Chemistry, 85(5), 2938-2944. DOI: 10.1021/acs.joc.9b02530 View Source
